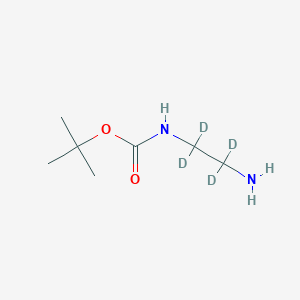

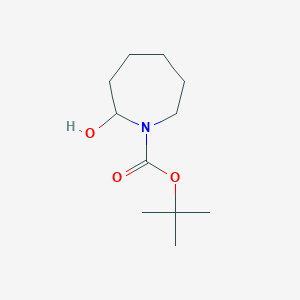

Tert-butyl 2-hydroxyazepane-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl 2-hydroxyazepane-1-carboxylate (TBHAC) is a synthetic organic compound that is widely used as a reagent in organic synthesis. TBHAC is a versatile reagent with a wide range of applications in the synthesis of pharmaceuticals, natural products, and organic compounds. TBHAC is a colorless, odorless, and non-toxic compound that is soluble in organic solvents. TBHAC is an important intermediate in the synthesis of a variety of compounds, including the synthesis of pharmaceuticals, natural products, and organic compounds.

Aplicaciones Científicas De Investigación

1. Chiral Separation and Characterization

Tert-butyl 2-hydroxyazepane-1-carboxylate has been utilized in the field of chiral separation. For instance, Carry et al. (2013) reported the isolation and characterization of its enantiomer, (S)-(+)-tert-butyl-3-hydroxyazepane-1-carboxylate, via chiral supercritical fluid chromatography (SFC). This method effectively separated enantiomers and identified the stereochemistry of the compound (Carry et al., 2013).

2. Role in Synthesis of Key Intermediates

This compound plays a crucial role in synthesizing key intermediates for various pharmaceuticals. For example, Gomi et al. (2012) established a practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a crucial intermediate of the Rho-kinase inhibitor K-115, using this compound (Gomi et al., 2012).

3. Use in Polymer Synthesis

In the field of polymer science, this compound has been used to create high molecular weight polymers with specific functionalities. For instance, Rahimian et al. (2002) discussed the preparation of high molecular weight polysilsesquioxanes with carboxylate functionalities using organotrialkoxysilanes bearing tert-butyl ester groups (Rahimian et al., 2002).

4. In Organic Synthesis and Medicinal Chemistry

This compound has seen application in organic synthesis and medicinal chemistry. For example, Bradshaw et al. (2008) used a derivative of this compound in synthesizing selective antagonists of muscarinic (M3) receptors (Bradshaw et al., 2008).

5. In Advanced Material Development

This compound also contributes to developing advanced materials. Sun et al. (2015) synthesized new benzothizole-modified carbazole derivatives using a tert-butyl moiety for the detection of volatile acid vapors, demonstrating its versatility in material science applications (Sun et al., 2015).

Mecanismo De Acción

Propiedades

IUPAC Name |

tert-butyl 2-hydroxyazepane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-8-6-4-5-7-9(12)13/h9,13H,4-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUMNPYZNPVXWGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCCC1O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90441064 |

Source

|

| Record name | tert-Butyl 2-hydroxyazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178172-34-4 |

Source

|

| Record name | tert-Butyl 2-hydroxyazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.